
1-Chloro-3,5-diethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,5-diethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom at the first position and ethynyl groups at the third and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3,5-diethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 3,5-diethynylbenzene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.
Another method involves the Sonogashira coupling reaction, where 1-chloro-3,5-dibromobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3,5-diethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl groups can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Addition: Products include dihaloalkanes or hydrogenated derivatives.
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alkanes or partially hydrogenated intermediates.
Aplicaciones Científicas De Investigación
1-Chloro-3,5-diethynylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are essential for developing electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used as a probe in studying enzyme mechanisms and as a precursor for bioactive compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-3,5-diethynylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl groups provide sites for further functionalization, while the chlorine atom can be selectively replaced to introduce different functional groups.
In materials science, the compound’s conjugated structure allows it to participate in π-π stacking interactions, which are crucial for the formation of conductive and semiconductive materials. These interactions facilitate charge transport and improve the performance of electronic devices.
Comparación Con Compuestos Similares
1-Chloro-3,5-diethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-diethynylbenzene: Similar structure but with a bromine atom instead of chlorine. It exhibits different reactivity and selectivity in substitution reactions.
1-Chloro-3,5-dimethylbenzene: Similar structure but with methyl groups instead of ethynyl groups. It has different physical properties and reactivity.
1-Chloro-3,5-diphenylbenzene: Similar structure but with phenyl groups instead of ethynyl groups. It is used in different applications due to its bulkier substituents.
The uniqueness of this compound lies in its combination of a chlorine atom and ethynyl groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H5Cl |
|---|---|
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
1-chloro-3,5-diethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H |
Clave InChI |
VBRACQJPWUVAKB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)Cl)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


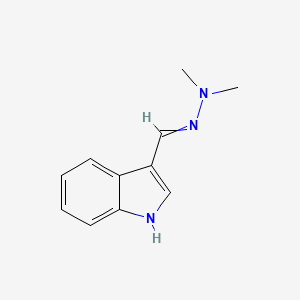

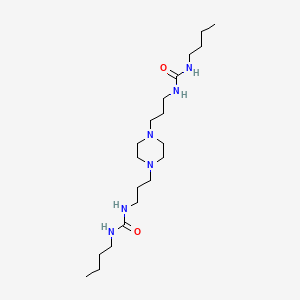
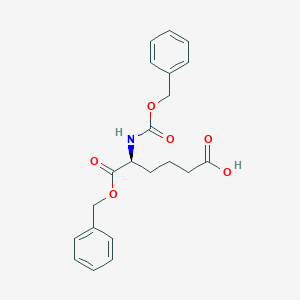
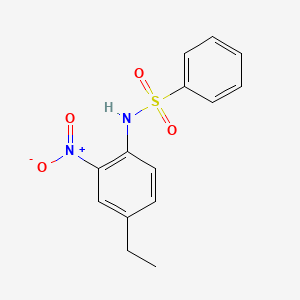
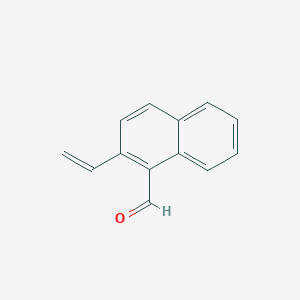

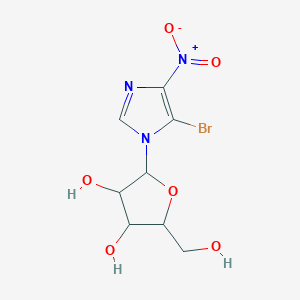

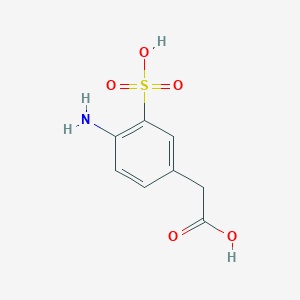

![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)

